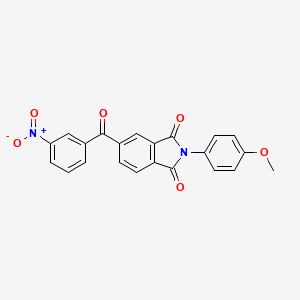![molecular formula C16H12F3N3O B6090758 4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide](/img/structure/B6090758.png)
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TFB-TBOA has been extensively studied for its potential applications in neuroscience research, particularly in the areas of synaptic plasticity and neurodegenerative diseases.
作用機序
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide works by binding to the glutamate transporters and inhibiting their activity. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can have a range of effects on synaptic transmission and plasticity. The precise mechanisms underlying the effects of this compound are still being studied, but it is thought to involve changes in the expression of various signaling molecules and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to increase the amplitude and duration of excitatory postsynaptic currents, which suggests that it enhances synaptic transmission. It has also been shown to increase the frequency of miniature excitatory postsynaptic currents, which suggests that it enhances the release of glutamate from presynaptic terminals.
実験室実験の利点と制限
One of the main advantages of 4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide is its potency and selectivity for glutamate transporters. This allows for precise manipulation of glutamate levels in the synaptic cleft, which can be useful for studying the role of glutamate in various physiological and pathological conditions. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of glutamate transporters in synaptic plasticity and learning and memory, which could have implications for the development of new treatments for cognitive disorders. Finally, there is a need for further research on the mechanisms underlying the effects of this compound, which could lead to a better understanding of the role of glutamate transporters in the central nervous system.
合成法
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 2-(trifluoromethyl)-1H-benzimidazole, followed by a series of purification steps to obtain the final product. The synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide has been used extensively in neuroscience research to study the role of glutamate transporters in synaptic transmission and plasticity. It has been shown to be a potent and selective inhibitor of glutamate transporters, which allows for the manipulation of glutamate levels in the synaptic cleft. This has led to a better understanding of the mechanisms underlying synaptic plasticity and the potential role of glutamate transporters in neurodegenerative diseases.
特性
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-9-5-7-10(8-6-9)14(23)20-11-3-2-4-12-13(11)22-15(21-12)16(17,18)19/h2-8H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZGEWSOXZHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6090685.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6090701.png)

![methyl 3-(2-{1-[3-(aminocarbonyl)-4-hydroxyphenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B6090709.png)
![2-{4-[3-(5-methyl-2-furyl)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6090721.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B6090731.png)
![2-phenyl-1-[1-(tetrahydro-2H-pyran-4-ylacetyl)-4-piperidinyl]ethanol](/img/structure/B6090737.png)
![N-(3-chloro-4-methoxyphenyl)-3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinecarboxamide](/img/structure/B6090740.png)
![2-methyl-6-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6090752.png)
![3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B6090766.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B6090770.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6090776.png)
